N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide
Description
N-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide is a sulfonamide-derived compound featuring a pyrimidine ring substituted with two methoxy groups at the 2- and 6-positions, a sulfamoyl linker, and a 5-nitrofuran-2-carboxamide moiety. This structure combines sulfonamide pharmacophores with nitroheterocyclic elements, a combination often associated with antimicrobial and antiparasitic activity . The sulfamoyl group facilitates hydrogen bonding and interaction with biological targets, while the nitrofuran moiety may contribute to redox-dependent mechanisms. The molecular formula is C₁₈H₁₆N₄O₇S, with a molecular weight of 448.41 g/mol.
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O8S/c1-28-14-9-13(19-17(20-14)29-2)21-31(26,27)11-5-3-10(4-6-11)18-16(23)12-7-8-15(30-12)22(24)25/h3-9H,1-2H3,(H,18,23)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLRWOAGZYRKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are phagocytes and macrophages .
Mode of Action
The compound inhibits the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells. Furthermore, it inhibits the production of nitric oxide from lipopolysaccharide-induced J774.2 macrophages. This indicates its in vitro anti-inflammatory efficacy.
Biochemical Pathways
The compound significantly downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB , which are elevated in zymosan-induced generalized inflammation. It also upregulates the expression of the anti-inflammatory cytokine IL-10 , which is reduced in zymosan-treated mice.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Sulfonamide Linkers : The target compound’s sulfamoyl group (N-SO₂) is shared with USP Sulfamethoxazole analogs , but its 2,6-dimethoxypyrimidine substitution distinguishes it from simpler isoxazole or pyridine derivatives .
Nitrofuran vs.
Molecular Weight and Solubility : The target compound (448.41 g/mol) is smaller than pyridinylsulfamoyl derivatives (e.g., 493.53 g/mol in ), suggesting better membrane permeability but possible trade-offs in solubility.
Stability and Reactivity
- Nitro Group Stability : The 5-nitrofuran moiety may confer instability under reducing conditions compared to methyl or methoxy-substituted analogs (e.g., USP Sulfamethoxazole derivatives) .
- Methoxy vs.
Notes
Limitations of Current Data : The evidence lacks explicit pharmacokinetic or in vivo efficacy data for the target compound. Comparisons rely on structural analogs and computational predictions.
Synthetic Feasibility : The compound’s synthesis likely follows established sulfonamide coupling routes, but the nitrofuran group may require specialized nitration conditions to avoid decomposition .
Research Gaps : Further studies using AutoDock Vina or similar tools are needed to validate target binding modes and optimize the balance between nitro group reactivity and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
